molecular formula C12H14N2O3 B15301254 2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid

2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B15301254
M. Wt: 234.25 g/mol
InChI Key: DFUYNJHERIJAPW-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the carboxylic acid group and the ethoxyethyl side chain in this compound potentially enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Ethoxyethyl Group: The ethoxyethyl group can be introduced via alkylation reactions using ethoxyethyl halides in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the ethoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors in biological systems. For example, they may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Methylbenzimidazole: A derivative with a methyl group, used in various pharmaceutical applications.

    2-Phenylbenzimidazole: Another derivative with a phenyl group, known for its use in sunscreen formulations.

Uniqueness

2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both the ethoxyethyl side chain and the carboxylic acid group. These functional groups may enhance its solubility, reactivity, and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(2-ethoxyethyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-2-17-6-5-11-13-9-4-3-8(12(15)16)7-10(9)14-11/h3-4,7H,2,5-6H2,1H3,(H,13,14)(H,15,16)

InChI Key

DFUYNJHERIJAPW-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

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